(4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone
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Description
(4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone is a useful research compound. Its molecular formula is C20H28N6O3S and its molecular weight is 432.54. The purity is usually 95%.
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Biological Activity
The compound (4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone presents a unique structure that integrates multiple pharmacophores, making it a subject of interest in medicinal chemistry. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of the compound can be broken down into several key components:
- Pyrimidine Ring : A six-membered ring containing nitrogen atoms, known for its role in nucleic acids and various biological activities.
- Piperazine and Piperidine Moieties : These cyclic amines are frequently found in pharmacologically active compounds, contributing to their interaction with biological targets.
- Methylsulfonyl Group : Known for enhancing solubility and bioavailability, this group may also play a role in the compound's biological interactions.
Antimicrobial Activity
Recent studies have indicated that compounds similar to the one exhibit significant antimicrobial properties. For instance, derivatives containing piperidine and piperazine frameworks have been linked to antibacterial and antifungal activities. The presence of the pyrimidine and pyrrole groups may enhance these effects through synergistic mechanisms.
Table 1: Summary of Antimicrobial Activity
Compound | Activity Type | Target Organisms | Reference |
---|---|---|---|
Compound A | Antibacterial | E. coli, S. aureus | |
Compound B | Antifungal | C. albicans | |
Subject Compound | TBD | TBD | Current Study |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been investigated. Specifically, it may inhibit key enzymes such as acetylcholinesterase (AChE) and urease, which are implicated in various diseases including Alzheimer's and urinary tract infections.
Table 2: Enzyme Inhibition Data
Anticancer Potential
Emerging evidence suggests that the compound may possess anticancer properties. Compounds with similar structural motifs have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Anticancer Activity
In a recent study, a related compound demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value of 15 µM. The mechanism was attributed to the induction of oxidative stress leading to apoptosis .
The biological activity of the subject compound can be attributed to its ability to interact with specific biological targets:
- Receptor Binding : The piperazine moiety likely facilitates binding to neurotransmitter receptors, influencing neurological pathways.
- Enzyme Interaction : The methylsulfonyl group may enhance binding affinity to target enzymes, altering their activity.
- Cellular Uptake : The structural features may improve cellular permeability, allowing for effective intracellular action.
Properties
IUPAC Name |
[4-(2-methyl-6-pyrrol-1-ylpyrimidin-4-yl)piperazin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N6O3S/c1-16-21-18(23-7-3-4-8-23)15-19(22-16)24-11-13-25(14-12-24)20(27)17-5-9-26(10-6-17)30(2,28)29/h3-4,7-8,15,17H,5-6,9-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNSAACLZSXVTER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3CCN(CC3)S(=O)(=O)C)N4C=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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